N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide features a 4-oxo-4H-chromene-2-carboxamide backbone substituted with a 6-methyl group and a branched ethyl chain bearing furan-2-yl and pyrrolidin-1-yl moieties. The chromene core provides a fused aromatic system, while the substituents introduce heterocyclic diversity. Its molecular formula is C22H23N2O4 (calculated molecular weight: 379.43 g/mol).
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-14-6-7-18-15(11-14)17(24)12-20(27-18)21(25)22-13-16(19-5-4-10-26-19)23-8-2-3-9-23/h4-7,10-12,16H,2-3,8-9,13H2,1H3,(H,22,25) |
InChI Key |
DGOPWVKADTZSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
This method involves the condensation of 6-methyl-2-hydroxyacetophenone with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate (Compound A). Reaction conditions include:
The ester intermediate is hydrolyzed to the carboxylic acid (Compound B) using aqueous NaOH (2 M) under reflux, achieving yields of 80–90%.
Microwave-Assisted Synthesis
To accelerate the reaction, microwave irradiation (300 W, 120°C) reduces the condensation time to 20–30 minutes, though yields remain comparable (75–80%).
Amide Bond Formation
The critical step involves coupling the chromone carboxylic acid (Compound B) with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine. Three validated methods are detailed:
PyBOP-Mediated Coupling
Adapted from a Royal Society of Chemistry protocol, this method uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent:
EDCl/HOBt Method
Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) provides a cost-effective alternative:
-
Reagents : Compound B (1 eq), amine (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq).
-
Solvent : THF or DMF.
-
Conditions : 0°C to 25°C over 24 hours.
-
Yield : 50–65%, with longer reaction times due to intermediate stability.
Mixed Anhydride Approach
For large-scale synthesis, mixed anhydrides formed with chloroformate reagents enhance reactivity:
-
Reagents : Compound B (1 eq), isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.5 eq).
-
Solvent : Tetrahydrofuran at −15°C.
-
Amine Addition : After 1 hour, 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine is introduced and stirred for 8 hours.
-
Yield : 55–70%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 75 | 98 |
| THF | 24 | 65 | 95 |
| Dichloromethane | 18 | 70 | 97 |
Polar aprotic solvents (DMF) favor faster reactions due to improved reagent solubility.
Byproduct Formation
Common byproducts include:
-
Unreacted Carboxylic Acid : Mitigated by excess amine (1.2–1.5 eq).
-
Dimerization : Suppressed using low temperatures (0–5°C) during coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Scalability and Industrial Relevance
The PyBOP-mediated method is preferred for small-scale synthesis (1–100 g) due to high reproducibility. For industrial production (>1 kg), the mixed anhydride approach reduces costs despite moderate yields. Recent advances propose enzymatic amidation using lipases, though yields remain suboptimal (30–40%) .
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its anticancer effects:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 (Breast) | 12.5 | Moderate |
| HEPG2 (Liver) | 8.0 | High |
| A549 (Lung) | 15.0 | Moderate |
| NUGC (Gastric) | 5.0 | Very High |
These results indicate that the compound is particularly effective against gastric cancer cells, suggesting a selective mechanism that warrants further investigation.
Study 1: Cytotoxicity Evaluation
A study published in Chemical and Pharmaceutical Bulletin evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, particularly notable against liver and gastric cancer cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects revealed that the compound interacts with DNA, disrupting replication processes. Increased levels of DNA fragmentation were observed in treated cells compared to controls, indicating potential genotoxic effects.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Carboxamide Derivatives
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide ()
- Core Structure : Chromene-2-carboxamide with a 4-oxo group.
- Substituents : Indolin-6-yl linked via a furan-2-carbonyl group.
- Key Differences : The indole ring introduces aromaticity and planarity, contrasting with the flexible pyrrolidine in the target compound. This may alter binding kinetics in biological targets like kinases or GPCRs .
Quinoline Carboxamide Derivatives ()
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
- Core Structure: Quinoline-2-carboxamide with a 4-hydroxy group.
- Substituents : Pyrrolidin-1-yl ethyl chain; hydrochloride salt.
- The hydrochloride salt improves aqueous solubility compared to the neutral target compound .
Dihydropyridine Carboxamide Derivatives ()
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Core Structure : 1,4-dihydropyridine-3-carboxamide.
- Substituents : Furyl, thioether, and methoxyphenyl groups.
- Key Differences: The non-aromatic dihydropyridine core allows conformational flexibility, contrasting with the rigid chromene. Thioether and methoxy groups may modulate redox properties and metabolic stability .
Structural and Functional Implications
- Chromene vs. Quinoline: Chromene’s smaller fused ring may improve metabolic stability over quinoline’s extended aromatic system.
- Pyrrolidine vs. Indole : Pyrrolidine’s flexibility could favor entropic gains in binding, while indole’s planarity enhances stacking interactions.
- Salt Forms : Hydrochloride salts (e.g., SzR-105) improve solubility but may limit blood-brain barrier penetration compared to neutral compounds like the target .
Biological Activity
The compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative within the chromene class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Molecular Weight : 378.9 g/mol
- Chemical Structure : The compound features a chromene backbone with a carboxamide functional group, a pyrrolidine ring, and a furan moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 22a | A431 | <10 |
| 22c | HCT116 | <15 |
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has demonstrated activity against cholinesterase enzymes, which are implicated in Alzheimer's disease:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| AChE | 75% |
| BChE | 68% |
| β-secretase | 80% |
This inhibition suggests potential use in treating neurodegenerative disorders .
The proposed mechanism of action for this compound includes:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Modulation : By inhibiting cholinesterase and other enzymes, it may alleviate symptoms of neurodegenerative diseases.
Study on Anticancer Activity
A recent experimental study assessed the anticancer effects of the compound on human liver carcinoma cells (HepG2). The results indicated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed after 24 hours of treatment.
Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound. It was found to enhance neuronal survival in models of oxidative stress by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach, starting with the preparation of the chromene carboxamide core via condensation of substituted chromene precursors with activated furan-pyrrolidine ethylamine derivatives. For example, describes a similar chromene derivative synthesized using a nucleophilic acyl substitution reaction under reflux conditions with DMF as a solvent and triethylamine as a base. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Steric hindrance from the pyrrolidine and furan substituents may require prolonged reaction times (24–48 hours) or elevated temperatures (80–100°C).
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. reports using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 292 K. Data refinement employs SHELXL-2018/3, which is widely recognized for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Data Example :
| Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| a, b, c (Å) | 8.4141, 11.5676, 11.8382 |
| α, β, γ (°) | 87.138, 70.503, 89.4 |
| R Factor | 0.049 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve the chromene carbonyl (δ ~165 ppm) and pyrrolidine N-ethyl signals (δ 2.5–3.5 ppm).
- HRMS : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z 423.18 [M+H]⁺).
- FTIR : Key bands include C=O (chromene, ~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Methodology : Cross-validate using orthogonal assays (e.g., kinase inhibition vs. cell proliferation). For example, highlights dual Src/Abl kinase inhibition (IC₅₀ < 10 nM) assessed via fluorescence polarization (FP) and ATP-competitive ELISA. Discrepancies may arise from differences in cellular permeability or off-target effects, necessitating follow-up studies like CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm binding specificity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approach :
- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the pyrrolidine nitrogen.
- Formulation : Nanoemulsions or cyclodextrin complexes, as described in for a related kinase inhibitor, achieving >80% oral bioavailability in murine models .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using high-resolution target structures (e.g., Abl kinase, PDB: 2HYY). demonstrates the use of binding free energy calculations (MM-PBSA) to rationalize potency differences between analogs .
Q. What are the challenges in resolving polymorphic forms of this compound, and how can they be mitigated?
- Challenges : Polymorphism affects dissolution rates and stability. ’s SCXRD data (triclinic P1) suggests a single dominant polymorph under standard crystallization conditions (slow evaporation from acetone).
- Mitigation : Screen crystallization solvents (e.g., DMSO, THF) and use differential scanning calorimetry (DSC) to detect thermal events indicative of polymorphic transitions .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports ~60% yield for a chromene analog, while other studies (e.g., ) achieve >80%. This discrepancy may stem from differences in purification methods (e.g., recrystallization vs. chromatography) or substituent electronic effects .
- Biological Activity : and report conflicting IC₅₀ values for kinase targets. Resolution requires standardized assay conditions (e.g., ATP concentration, enzyme lot consistency) and triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
